molecular formula C13H17NO3 B8476201 8-Pyridin-4-yl-1,4-dioxaspiro[4.5]decan-8-ol

8-Pyridin-4-yl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8476201
M. Wt: 235.28 g/mol
InChI Key: JYNRHCKBNIPZAG-UHFFFAOYSA-N
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Patent
US04824952

Procedure details

5 g of 4-hydroxy-4-(4-pyridyl)cyclohexanone ethylene acetal was dissolved in 40 ml of pyridine and 8 ml of thionyl chloride was added thereto at -10° C. The obtained mixture was stirred at 0° C. and poured onto ice and an excessive amount of an aqueous solution of sodium hydroxide was added thereto. After purifying the reaction mixture by extracting with methylene chloride, 4 g of 4-(4-pyridyl)cyclohex-3-enone ethylene acetal was obtained. m.p.: 67°-70° C. NMRδTMSCDCl3 : 1.86 (2H, t), 2.4-2.7 (4H, m), 4.04 (4H, s), 6.24 (1H, t), 7.28 (2H, d) and 8.52 (2H, d).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:17][C:4]2([CH2:9][CH2:8][C:7](O)([C:10]3[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=3)[CH2:6][CH2:5]2)[O:3][CH2:2]1.S(Cl)(Cl)=O.[OH-].[Na+]>N1C=CC=CC=1>[CH2:2]1[O:3][C:4]2([CH2:9][CH2:8][C:7]([C:10]3[CH:11]=[CH:12][N:13]=[CH:14][CH:15]=3)=[CH:6][CH2:5]2)[O:17][CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1COC2(CCC(CC2)(C2=CC=NC=C2)O)O1
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -10° C
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
After purifying the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
by extracting with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C1COC2(CC=C(CC2)C2=CC=NC=C2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.